molecular formula C18H15N3O5 B14970637 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14970637
M. Wt: 353.3 g/mol
InChI Key: LPONJYHRRLOFFE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that features a unique combination of benzodioxin, furan, and pyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzodioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Construction of the pyridazinone ring: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling reactions: The final step involves coupling the benzodioxin, furan, and pyridazinone moieties using amide bond formation reactions, typically employing reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Halogenated or nitro-substituted benzodioxin derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: can be compared with other compounds containing benzodioxin, furan, or pyridazinone moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic systems, which can impart unique chemical and biological properties

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H15N3O5/c22-17(19-12-3-5-15-16(10-12)26-9-8-25-15)11-21-18(23)6-4-13(20-21)14-2-1-7-24-14/h1-7,10H,8-9,11H2,(H,19,22)

InChI Key

LPONJYHRRLOFFE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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